4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile
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Overview
Description
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C10H12N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methylamino group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[1-Oxo-2-(methylamino)ethyl]benzonitrile.
Reduction: Formation of 4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzonitrile moiety may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: A catecholamine with similar structural features but different functional groups.
4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine: A reduced form of the compound with an amine group instead of a nitrile.
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is unique due to the presence of both a nitrile and a hydroxy group, which allows it to participate in a diverse range of chemical reactions. Its structural features make it a versatile compound for various applications in research and industry.
Biological Activity
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, also known by its CAS number 672326-24-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17N2O
- Molecular Weight : 219.29 g/mol
- IUPAC Name : this compound
The compound features a benzonitrile moiety with a hydroxyl and a methylamino group attached to an ethyl chain, which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways that regulate cellular responses.
- Gene Expression : The compound may influence gene expression related to cell growth and apoptosis, thereby affecting cellular proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | |
Neuroprotection | Potential protective effects in models | |
Antimicrobial | Inhibition of microbial growth |
Case Study Analysis
In a study examining the anticancer properties of this compound, researchers found that it exhibited significant antiproliferative effects on Ewing's sarcoma cell lines. The compound demonstrated a GI50 value of approximately 20 μM, indicating effective inhibition at relatively low concentrations .
Another investigation focused on its neuroprotective capabilities, where it was shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPPDMTYYWSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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